N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide
Description
IUPAC Nomenclature and Systematic Identification
The compound This compound is systematically identified by its IUPAC name, which reflects its core structural components:
- 1-azepanyl : A seven-membered saturated heterocyclic ring containing one nitrogen atom.
- Sulfonyl group : A functional group (-SO₂-) attached to the phenyl ring.
- Phenyl ring : A benzene ring substituted at the para position with the sulfonyl-azepanyl moiety.
- 2-Furamide : A furan ring substituted at the 2-position with a carboxamide group (-CONH₂).
The molecular formula is C₁₇H₂₀N₂O₄S , with a molecular weight of 348.4 g/mol (confirmed by multiple sources, including PubChem CID 671037 and ChemSpider ID 982999). The compound’s systematic name adheres to IUPAC rules, prioritizing substituents’ positions and functional groups.
Table 1: Molecular Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₇H₂₀N₂O₄S | |
| Molecular Weight | 348.4 g/mol | |
| CAS Number | 308293-79-0 |
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by its substituents and ring systems:
- Azepane Ring : A seven-membered saturated ring adopting chair-like conformations to minimize steric strain, as observed in related sulfonamide derivatives.
- Sulfonyl-Phenyl Group : The sulfonyl group (-SO₂-) introduces electron
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-6-5-13-23-16)18-14-7-9-15(10-8-14)24(21,22)19-11-3-1-2-4-12-19/h5-10,13H,1-4,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOFBFQAVQLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted furamides or sulfonamides
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the furan ring may participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
The following table compares N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide with structurally related compounds:
Pharmacological Insights from Analogs
- Anti-hyperlipidemic Activity : Compounds like 3a () demonstrate that hydroxyl and benzoyl substitutions enhance bioactivity, possibly through lipid metabolism modulation.
Critical Analysis of Structural Features
- Ring Size (Azepane vs. Piperidine) : Azepane’s larger ring may confer greater metabolic stability and flexibility compared to piperidine, impacting binding to rigid enzyme pockets.
- Sulfonamide vs. Benzoylamino: Sulfonamide groups improve solubility and hydrogen-bonding capacity, critical for target engagement, whereas benzoylamino groups may prioritize hydrophobic interactions.
Biological Activity
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide is a chemical compound characterized by its unique structure, which includes an azepanyl sulfonyl group linked to a phenyl ring and a furan moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C17H20N2O4S. The compound's structure is essential for understanding its biological activity, as it influences how the molecule interacts with various biological targets.
This compound exhibits biological activity primarily through enzyme inhibition. The compound is known to interact with specific enzymes, blocking their active sites and thereby inhibiting their function. This mechanism can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.
Research Findings
- Anti-inflammatory Properties : Studies have indicated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, its ability to inhibit enzymes linked to cancer cell proliferation could be pivotal in developing new cancer treatments.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Inflammation : In a controlled study using animal models, the administration of this compound resulted in a significant decrease in inflammatory markers compared to controls, suggesting its efficacy as an anti-inflammatory agent.
- Cancer Cell Line Testing : In vitro studies demonstrated that treatment with this compound led to reduced viability in human breast cancer cell lines, indicating potential for therapeutic application against breast cancer.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H20N2O4S | Anti-inflammatory, Anticancer |
| N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide | C15H16N2O5S | Enzyme inhibitor |
| N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-N’-phenylurea | C18H20N4O5S | Anticancer |
Unique Aspects
This compound stands out due to its combination of structural features that allow it to interact with various molecular targets uniquely. Its azepanyl sulfonamide group differentiates it from other sulfonamide derivatives, potentially enhancing its biological activity profile.
Q & A
Q. What established synthetic routes are available for N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide?
- Methodological Answer : Synthesis typically involves sulfonylation of the azepane ring followed by coupling with 2-furoyl chloride. A common approach includes:
Sulfonylation : Reacting 1-azepane with 4-aminophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide intermediate.
Amidation : Coupling the intermediate with 2-furoyl chloride using a base (e.g., pyridine) at 0–5°C to minimize side reactions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. For analogous procedures, refer to sulfonamide syntheses in and .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton integration, sulfonamide NH resonance).
- IR Spectroscopy : Detect key functional groups (e.g., S=O stretching ~1350 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For unambiguous structural confirmation (see for sulfonamide/acetamide analogs) .
Q. How are common impurities identified and quantified during synthesis?
- Methodological Answer : Impurities often arise from incomplete sulfonylation or hydrolysis byproducts. Analytical strategies include:
- HPLC with UV/Vis Detection : Use a C18 column (e.g., Chromolith®) with gradient elution (water/acetonitrile + 0.1% TFA). Relative response factors (RRFs) for related compounds can be calibrated (e.g., ) .
- LC-MS : Identify impurities via molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting structural data between NMR and X-ray crystallography be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state packing). Strategies include:
Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for rotamers).
DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data.
Twinning Analysis in Crystallography : Use SHELXL () to refine crystal structures with potential twinning or disorder .
Q. What strategies improve yield in multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization :
- Sulfonylation : Use excess sulfonyl chloride (1.2 equiv) and monitor reaction completion via TLC.
- Amidation : Employ coupling agents (e.g., HATU) for higher efficiency in polar aprotic solvents (DMF, DMSO).
- Catalysis : Transition-metal catalysts (e.g., Pd for C–S bond formation) may reduce side reactions (see for Pd-mediated couplings) .
- Purification : Use preparative HPLC for challenging separations () .
Q. How can computational modeling predict biological target interactions?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to simulate binding poses in putative targets (e.g., enzymes with sulfonamide-binding sites).
MD Simulations : GROMACS/NAMD for stability analysis of ligand-receptor complexes over 100+ ns trajectories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
